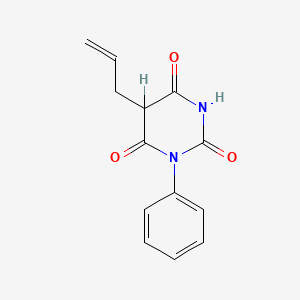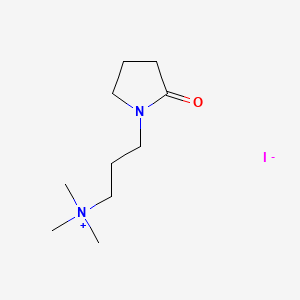
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride is a complex organic compound characterized by the presence of three iodine atoms and various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride typically involves multiple steps, starting with the iodination of a benzene derivative. The introduction of iodine atoms is usually achieved through electrophilic substitution reactions using iodine and an oxidizing agent. Subsequent steps involve the introduction of the methylacetamido and methylamino groups through acylation and amidation reactions, respectively. The final step involves the chlorination of the benzoyl group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl chloride group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzoyl derivatives.
科学的研究の応用
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an imaging agent in diagnostic procedures.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride involves its interaction with specific molecular targets. The presence of iodine atoms enhances its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence various biochemical pathways and cellular processes, making the compound useful in both research and therapeutic contexts.
類似化合物との比較
Similar Compounds
2,4,6-Triiodo-3-methoxybenzoic acid: Similar in structure but with a methoxy group instead of the methylacetamido and methylamino groups.
3-Hydroxy-2,4,6-triiodobenzoic acid: Contains a hydroxy group, differing in functional groups but sharing the triiodo substitution pattern.
Uniqueness
2,4,6-Triiodo-3-(methylacetamido)-5-((methylamino)carbonyl)benzoylchloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both methylacetamido and methylamino groups, along with the benzoyl chloride moiety, allows for a wide range of chemical modifications and interactions.
特性
CAS番号 |
58763-17-0 |
|---|---|
分子式 |
C12H10ClI3N2O3 |
分子量 |
646.38 g/mol |
IUPAC名 |
3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl chloride |
InChI |
InChI=1S/C12H10ClI3N2O3/c1-4(19)18(3)10-8(15)5(11(13)20)7(14)6(9(10)16)12(21)17-2/h1-3H3,(H,17,21) |
InChIキー |
VPHUZLLEWSPPPW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)NC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


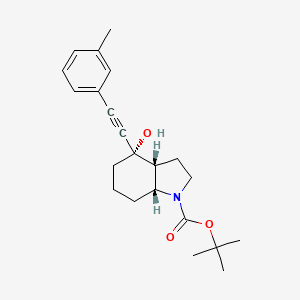

![(Z,Z)-1,1,3,3-Tetrabutyl-1,3-bis[(1-oxooctadec-9-enyl)oxy]distannoxane](/img/structure/B13762818.png)

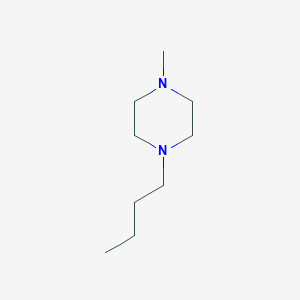
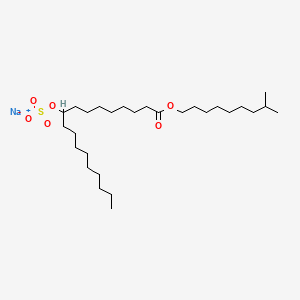
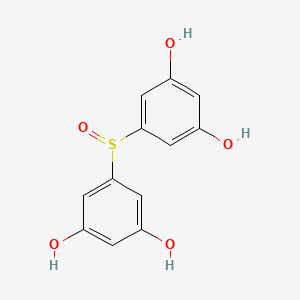
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)

![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)
